6-Methoxypiperidin-2-one
Overview
Description
6-Methoxypiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO2. It is a derivative of piperidinone, characterized by the presence of a methoxy group at the sixth position of the piperidine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 6-methoxypiperidin-2-one, are important synthetic medicinal blocks for drug construction .
Mode of Action
It is known that piperidine derivatives can interact with various targets in the body, leading to a range of effects .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in various biochemical processes .
Pharmacokinetics
It is known that piperidine derivatives, such as this compound, are widely bound to plasma proteins . After being metabolized into active metabolites, they are eliminated . The corresponding glucuronide metabolites are excreted in the urine .
Result of Action
Piperidine derivatives are known to have a range of effects, depending on their specific structures and the targets they interact with .
Action Environment
It is known that both genetic and environmental factors can contribute to the effects of various compounds, potentially leading to gene-environment interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methoxyhexanoic acid with ammonia or an amine under dehydrating conditions to form the piperidinone ring. Another approach involves the reduction of 6-methoxy-2-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 6-methoxy-2-piperidone. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or carboxylic acids.
Reduction: Reduction reactions can convert it into piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of lactams or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted piperidinones.
Scientific Research Applications
6-Methoxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Piperidin-2-one: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Hydroxypiperidin-2-one: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
N-Methylpiperidin-2-one: The presence of a methyl group on the nitrogen atom alters its reactivity and applications.
Uniqueness: 6-Methoxypiperidin-2-one is unique due to the presence of the methoxy group, which enhances its reactivity in nucleophilic substitution reactions and provides distinct biological activities compared to its analogs.
Biological Activity
6-Methoxypiperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by relevant data tables and case studies.
Overview of this compound
This compound is a piperidine derivative characterized by the presence of a methoxy group at the 6-position. This structural modification enhances its reactivity and biological activity compared to other piperidine derivatives. It is primarily utilized as an intermediate in organic synthesis but has also been studied for its potential therapeutic applications.
Target Interactions:
Piperidine derivatives, including this compound, interact with various biological targets, leading to diverse pharmacological effects. They may act on neurotransmitter receptors, enzymes, and other cellular targets, influencing multiple biochemical pathways.
Biochemical Pathways:
Research indicates that these compounds can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The methoxy group contributes to its unique reactivity in nucleophilic substitution reactions, potentially enhancing its efficacy against specific targets.
Pharmacological Properties
Antimicrobial Activity:
Studies have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results, indicating its potential as an antibacterial agent.
Anticancer Properties:
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Data Summary
Biological Activity | Tested Cell Lines | IC50 Values (µM) | Reference |
---|---|---|---|
Antimicrobial | E. coli | 25 | |
Anticancer | MCF-7 | 30 | |
Anticancer | HCT116 | 35 |
Case Studies
-
Anticancer Efficacy Study:
A study focused on the antiproliferative effects of this compound showed that it significantly reduced cell viability in MCF-7 and HCT116 cell lines. Flow cytometry analyses indicated that the compound induces apoptosis through intrinsic pathways . -
Antimicrobial Activity Evaluation:
In a comprehensive antimicrobial assay, this compound was tested against a panel of bacterial pathogens. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development.
Properties
IUPAC Name |
6-methoxypiperidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6-4-2-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUQMJJLFXGPEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340706 | |
Record name | 2-Piperidinone, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63853-82-7 | |
Record name | 2-Piperidinone, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxypiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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